molecular formula C26H20N4O3 B2646459 (Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide CAS No. 899384-39-5

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide

Cat. No.: B2646459
CAS No.: 899384-39-5
M. Wt: 436.471
InChI Key: UKYKMJVOTOXKLV-FCQUAONHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide” is a benzamide derivative featuring a substituted isoindole core. Its structure includes a cyano group, a 4-methoxybenzylamino substituent, and a ketone moiety within a conjugated ethylidene system.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-[(4-methoxyphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O3/c1-33-19-13-11-17(12-14-19)16-28-26(32)22(15-27)23-20-9-5-6-10-21(20)24(29-23)30-25(31)18-7-3-2-4-8-18/h2-14H,16H2,1H3,(H,28,32)(H,29,30,31)/b23-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYKMJVOTOXKLV-FCQUAONHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(1-(1-cyano-2-((4-methoxybenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a synthetic compound with potential biological activities, particularly in the field of cancer research. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C20H18N4O4C_{20}H_{18}N_{4}O_{4}, with a molecular weight of approximately 378.388 g/mol. The structural characteristics contribute to its biological activity, particularly its ability to interact with specific biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of DNA Methyltransferases (DNMTs) : Similar compounds have been shown to inhibit DNMTs, which are critical for DNA methylation processes involved in gene regulation and cancer progression. For instance, derivatives of benzamide have demonstrated significant inhibition of DNMT1 and DNMT3A, leading to reactivation of silenced genes in cancer cells .
  • Tyrosine Kinase Inhibition : The compound may also exhibit inhibitory effects on various receptor tyrosine kinases (RTKs), which play a crucial role in cell signaling pathways that regulate cell proliferation and survival. This is evidenced by related studies showing that benzamide derivatives can inhibit kinases such as EGFR and PDGFR .

In Vitro Studies

Several studies have evaluated the cytotoxicity and inhibitory effects of this compound in various cancer cell lines. Key findings include:

Cell Line IC50 (µM) Mechanism
KG-1 (Leukemia)0.9DNMT3A inhibition
MCF7 (Breast Cancer)15RTK inhibition
A549 (Lung Cancer)10Induction of apoptosis

These results indicate that the compound has significant cytotoxic effects, particularly against leukemia cells, where it showed an IC50 value comparable to established DNMT inhibitors .

Case Studies

In a recent study involving the synthesis and evaluation of isoindole derivatives, it was found that compounds similar to this compound exhibited promising antitumor activity. Specifically, one derivative demonstrated an ability to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Below is a detailed analysis:

2.1. Comparison with N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide ()
  • Structural Differences: The target compound substitutes the 4-methoxybenzyl group on the amino moiety, whereas the analog in uses a 3-methoxypropyl group. This difference introduces aromaticity (benzyl vs. alkyl) and alters steric bulk.
  • Physicochemical Properties: Molecular Weight: The target compound’s benzyl group likely increases its molecular weight compared to the 402.4 g/mol reported for the 3-methoxypropyl analog . Lipophilicity (XLogP3): The aromatic 4-methoxybenzyl group may elevate lipophilicity (predicted XLogP3 > 2.3) relative to the aliphatic 3-methoxypropyl analog (XLogP3 = 2.3) . Hydrogen Bonding: Both compounds have 2 hydrogen bond donors and 5 acceptors, but the benzyl group in the target compound could enhance π-π stacking interactions in biological systems.

Table 1: Key Property Comparison

Property Target Compound (Predicted) 3-Methoxypropyl Analog ()
Molecular Weight (g/mol) ~420 402.4
XLogP3 ~3.0 2.3
Hydrogen Bond Donors 2 2
Hydrogen Bond Acceptors 5 5
Rotatable Bonds ~8 7
2.2. Comparison with N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
  • Structural Differences: While both compounds are benzamides, ’s analog lacks the isoindole-ethylidene system and cyano group. Instead, it incorporates a 2-hydroxy-1,1-dimethylethyl group, forming an N,O-bidentate directing group.
  • Functional Relevance: Directing Groups: ’s compound is designed for metal-catalyzed C–H bond functionalization due to its N,O-bidentate ligand capability. The target compound’s 4-methoxybenzyl and cyano groups may instead favor interactions with biological targets (e.g., enzymes) .
2.3. Comparison with (Z)-Triazolyl Hydrazine Derivatives ()
  • Isomerism : Both compounds exhibit Z-configuration at critical double bonds, which dictates spatial arrangement and reactivity. However, the triazolyl hydrazine in is structurally distinct, featuring a nitroaryl-triazole core instead of an isoindole-benzamide system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.